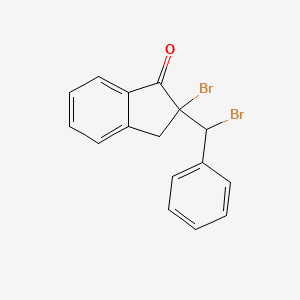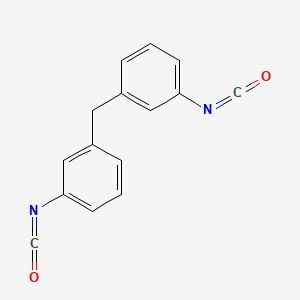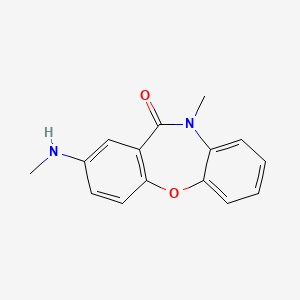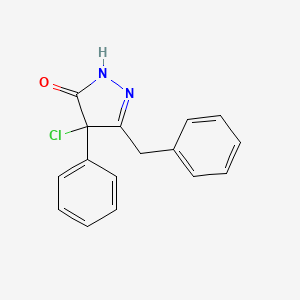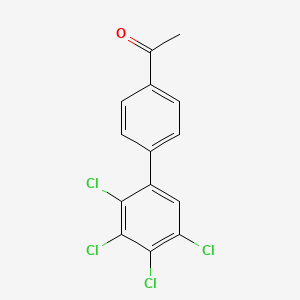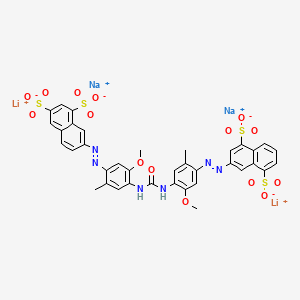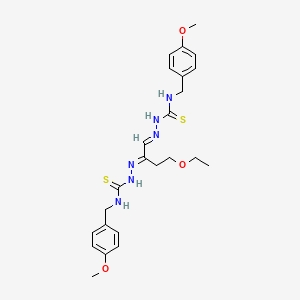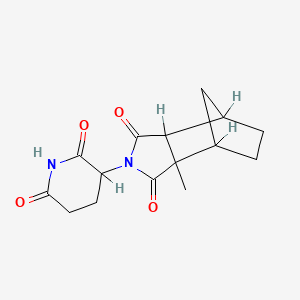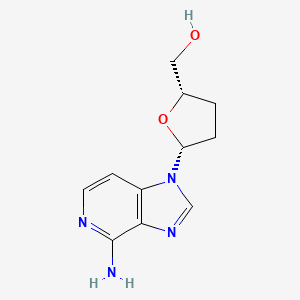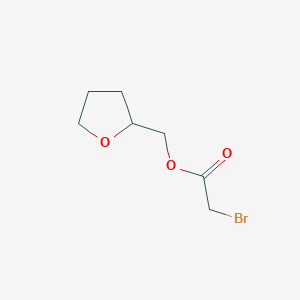
(Oxolan-2-yl)methyl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Oxolan-2-yl)methyl bromoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoacetate group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Oxolan-2-yl)methyl bromoacetate typically involves the esterification of (Oxolan-2-yl)methanol with bromoacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions: (Oxolan-2-yl)methyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new esters or amides.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield (Oxolan-2-yl)methanol and bromoacetic acid.
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for the oxidation of the oxolane ring.
Major Products Formed:
Nucleophilic Substitution: Formation of new esters, amides, or other substituted products.
Hydrolysis: (Oxolan-2-yl)methanol and bromoacetic acid.
Oxidation: Lactones or other oxygenated derivatives.
科学的研究の応用
(Oxolan-2-yl)methyl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
作用機序
The mechanism of action of (Oxolan-2-yl)methyl bromoacetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The bromoacetate group is highly reactive and can alkylate nucleophilic sites in proteins, enzymes, and other biomolecules. This reactivity makes it useful as a tool for studying enzyme mechanisms and for the development of enzyme inhibitors.
類似化合物との比較
(Oxolan-2-yl)methyl chloroacetate: Similar structure but with a chloroacetate group instead of a bromoacetate group.
(Oxolan-2-yl)methyl acetate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
(Oxolan-2-yl)methyl iodide: Contains an iodide group, which is more reactive than the bromoacetate group.
Uniqueness: (Oxolan-2-yl)methyl bromoacetate is unique due to its balanced reactivity and stability. The bromoacetate group provides a good leaving group for nucleophilic substitution reactions, while the oxolane ring offers structural stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
特性
CAS番号 |
56405-23-3 |
|---|---|
分子式 |
C7H11BrO3 |
分子量 |
223.06 g/mol |
IUPAC名 |
oxolan-2-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C7H11BrO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2 |
InChIキー |
HONCKUXBCCXBBB-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)COC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


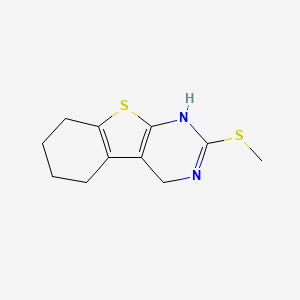
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
